molecular formula C13H12N4S B143531 Dithizone CAS No. 60-10-6

Dithizone

Cat. No. B143531
CAS RN: 60-10-6
M. Wt: 256.33 g/mol
InChI Key: UOFGSWVZMUXXIY-UHFFFAOYSA-N
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Description

Dithizone Description

This compound, a versatile ligand known for its intense color and ability to form complexes with metals, has been a subject of interest in analytical chemistry for over half a century. Its applications range from determining metallic impurities in highly purified metals to forming colored complexes that are soluble in organic solvents, which facilitates the extraction of various metal ions from aqueous solutions . The reagent is known for its sensitivity and selectivity, making it a valuable tool in analytical procedures .

Synthesis Analysis

The synthesis of this compound-related compounds can be achieved through various methods. For instance, selenazone, a selenium analogue of this compound, is synthesized by reacting 3-nitro-1,5-diphenylformazan with ammonia and hydrogen selenide in an oxygen-free environment . Additionally, direct dithioketalisation of N,N-dialkylhydrazones using BF3·Et2O or p-TsOH and 1,2-ethanedithiol in a dry medium yields dithiolanes, indicating the versatility of this compound derivatives in synthesis .

Molecular Structure Analysis

This compound and its analogs exist in tautomeric forms, such as the thiol and thione forms, and can be readily oxidized to disulfide or diselenide forms, which are recoverable by reduction with various reducing agents . The molecular structure of this compound allows it to form a range of brilliantly colored metallic complexes, which are extractable in organic solvents .

Chemical Reactions Analysis

This compound undergoes various chemical and electrochemical reactions. Chemical oxidation by I2 leads to a disulfide-bridged species, but ultimately results in the formation of monomeric dehydrothis compound . Electrochemically, this compound exhibits two oxidation processes and can be reduced to generate one of its synthetic precursors . The reactivity of this compound is also demonstrated in the synthesis of S-alkyl dithiocarbamates through the reaction of N-tosylhydrazones, carbon disulfide, and amines .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties are exploited in various applications. For instance, silica gel phases loaded with this compound are used for the selective pre-concentration and solid-phase extraction of mercury(II) from natural water, showcasing its high affinity for mercury and its potential for selective extraction . The reagent's ability to form stable colloids with metals like silver and gold under photochemical conditions without the need for extra controls such as surfactants or pH adjustments further highlights its unique properties .

Applications in Case Studies

This compound's applications in case studies are diverse. It has been used in the solvothermal synthesis of one-dimensional CdS nanostructures, where it played a crucial role in controlling the morphology and optical properties of the nanostructures . In another study, this compound-assisted silver nanoparticles were used for the amperometric sensing of cefotaxime, a third-generation cephalosporin antibiotic drug, demonstrating its potential in the field of electro-sensing . Similarly, gold colloids synthesized with this compound were applied in the amperometric sensing of hazardous thiocyanate, showcasing the reagent's utility in environmental monitoring .

Scientific Research Applications

Analytical Chemistry and Metal Detection

Dithizone has been extensively used in analytical chemistry for over 50 years, primarily for determining small amounts of metallic impurities in highly purified metals. Its notable sensitivity and selectivity for metal ions have made it a valuable tool in analytical procedures (Irving & Iwantscheff, 1980). Another study demonstrates this compound's application in enhancing the accuracy of zinc level tests in foliar fertilizer, highlighting its role in agricultural sciences (Zhao Yan-pin, 2014).

Preconcentration of Metals

This compound has been utilized to preconcentrate nanogram levels of mercury, showcasing its effectiveness in environmental analysis and pollution monitoring. This application also extends to the preconcentration and determination of other heavy metals like silver and lead in various samples, indicating its broad applicability in environmental chemistry (Shah & Devi, 1996), (Manzoori & Karim-Nezhad, 2003).

Biological and Medical Applications

In the medical field, this compound's zinc chelating properties enable it to selectively stain the islets of Langerhans in the pancreas. This characteristic assists in the identification of islets in material obtained from human pancreas, beneficial for diabetes research and islet transplantation studies (Hansen et al., 1989).

Environmental Applications

This compound has been employed in environmental sciences for the rapid analysis of soils and sediments, specifically for detecting ore metals. This method aids in mineral exploration by identifying areas with significant metal concentrations (Huff, 1948). Additionally, this compound's degradation has been studied in the context of waste water treatment, reflecting its environmental impact beyond just detection applications (Acayanka et al., 2013).

Corrosion Inhibition

Research indicates the efficacy of this compound as an eco-friendly corrosion inhibitor, particularly for protecting metals like aluminum alloys in aggressive environments. This highlights its potential in industrial applications, especially in the metallurgy sector (Acila et al., 2021).

Mechanism of Action

Target of Action

Dithizone, also known as diphenylthiocarbazone, is a sulfur-containing organic compound . It primarily targets toxic metals such as lead, thallium, and mercury . It also binds to zinc ions present in the beta cells of pancreatic islets . These targets play a crucial role in various biological and environmental processes.

Mode of Action

This compound acts as a ligand , forming complexes with its targets . When it encounters toxic metals or zinc ions, it binds to them, resulting in the formation of these complexes . This interaction changes the physical and chemical properties of the targets, often resulting in a color change that can be used for detection and analysis .

Biochemical Pathways

The binding of this compound to zinc ions in the beta cells stains the islets red, making it easier to distinguish them from exocrine tissue .

Pharmacokinetics

It’s known that this compound can be prepared by reacting phenylhydrazine with carbon disulfide, followed by reaction with potassium hydroxide . More research is needed to fully understand this compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of complexes with its targets, which leads to a change in their physical and chemical properties . For example, in the case of pancreatic islets, this compound’s binding to zinc ions stains the islets red . This staining allows for the assessment of islet purity, which is crucial for successful transplantation in patients with type 1 diabetes .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of other metal ions can interfere with this compound’s ability to bind to its targets . Moreover, this compound’s performance as a complexing reagent for supercritical CO2 extraction of heavy metals from aqueous solutions has been evaluated, suggesting its potential use in environmental remediation . .

Safety and Hazards

Dithizone may cause skin irritation and serious eye irritation . It may also cause respiratory tract irritation . Ingestion may be harmful and cause gastrointestinal tract irritation with nausea, vomiting, and diarrhea .

Future Directions

Future research on Dithizone could focus on the investigation of more detailed information of Paneth cells, the effect of this compound on Paneth cells, the development of Paneth cell-protecting nutritional regulation, the development of exogenous AMP products, and the examination of Paneth cell .

properties

IUPAC Name

1-anilino-3-phenyliminothiourea
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InChI

InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
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InChI Key

UOFGSWVZMUXXIY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
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Molecular Formula

C13H12N4S
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DSSTOX Substance ID

DTXSID0058770
Record name (Phenylazo)thioformic acid 2-phenylhydrazide
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Molecular Weight

256.33 g/mol
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Physical Description

Bluish-black solid; [Merck Index] Purple odorless crystals; [Alfa Aesar MSDS]
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Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
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CAS RN

60-10-6, 760132-01-2
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Synthesis routes and methods

Procedure details

A solution of dithizone, (diphenylthiocarbazone, C6H5NHNHCSN.NC6H5) was prepared by dissolving 0.025 gr. dithizone in 50 ml of di-isobutyl phthalate. Washed urethane foam cubes (prepared or described above) were impregnated by placing 1.0g cubes and 3ml of dithizone solution in a plastic bag and kneading until a uniform color developed on the cube. Excess solution was removed by blotting with sheets of whatman filter paper to give a finished cube of bright green color.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of dithizone?

A1: this compound acts primarily as a chelating agent, exhibiting a strong affinity for metal ions, particularly zinc. [] It forms stable complexes with these ions, influencing their biological activity and facilitating their extraction and detection.

Q2: How does this compound specifically target Paneth cells in the intestine?

A2: Paneth cells are characterized by an abundance of zinc within their cytoplasmic granules. [] Intravenous administration of this compound leads to the rapid formation of insoluble zinc-dithizone complexes within these granules, triggering a cascade of events culminating in the selective degeneration of Paneth cells. [, ]

Q3: What are the downstream effects of this compound-induced Paneth cell ablation?

A3: Ablation of Paneth cells by this compound has been linked to several downstream effects, including increased intestinal permeability, elevated levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-17A, and exacerbated intestinal injury during acute necrotizing pancreatitis. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound, chemically known as 1,5-Diphenylthiocarbazone, has the molecular formula C13H12N4S and a molecular weight of 256.32 g/mol.

Q5: What are the key spectroscopic characteristics of this compound?

A5: Spectroscopic studies on this compound have revealed interesting properties:

  • UV-Vis Spectroscopy: Exhibits solvatochromism, with shifts in absorption spectra depending on the solvent and concentration. At concentrations below 10-5 mol/L, this compound exists primarily as free molecules. [] The formation of metal-dithizone complexes induces distinct color changes, enabling spectrophotometric determination of metal ions. [, , ]
  • FTIR Spectroscopy: Characteristic peaks corresponding to S-H, S=C, and N-H groups confirm successful immobilization of this compound onto materials like chitin. [, ]
  • Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) studies using silver colloids as substrates have provided insights into the interaction of this compound with silver surfaces, indicating bonding through sulfur and nitrogen atoms. []

Q6: Can this compound be immobilized onto various materials?

A6: Yes, this compound has been successfully immobilized onto diverse materials like natural bentonite, [] chitin from prawn shells, [] nano-barium-strontium titanate powder, [, ] coal fly ash, [] and sodium trititanate whisker. [] This immobilization enhances the material's selectivity and capacity for adsorbing heavy metal ions.

Q7: How stable is this compound under different storage conditions?

A7: this compound exhibits sensitivity to oxidation from air and light. Strategies to enhance its stability include:* Adding ascorbic acid as a reducing agent during the preparation of this compound nanofibers. []* Storing this compound membranes in aluminum bags with oxygen absorbers under vacuum. []* Storing this compound loaded membranes with an aluminum foil cover and silica gel. []

Q8: Does this compound exhibit catalytic activity?

A8: Research suggests that lead this compound and carbazone complexes can initiate the radical polymerization of methyl methacrylate. [] The color change observed during polymerization hints at its potential as a free-radical indicator and a coloring agent for acrylic polymers.

Q9: Have computational methods been employed to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been used to understand the interaction of this compound with heavy metal ions and to interpret experimental infrared (IR) spectra. [] These simulations provide valuable insights into the molecular mechanisms of this compound's action.

Q10: How is this compound employed in analytical chemistry?

A10: this compound plays a crucial role in the detection and quantification of heavy metal ions. [, ] The formation of vividly colored metal-dithizone complexes enables their determination using various analytical techniques, including:

  • Colorimetry: Visual color comparisons or spectrophotometric measurements at specific wavelengths allow for the quantification of metal ions. [, , , ]
  • Atomic Absorption Spectrometry (AAS): Used in conjunction with preconcentration and separation techniques involving this compound-modified materials to enhance sensitivity and selectivity for metals like cadmium and bismuth. [, ]
  • Anodic Stripping Voltammetry (ASV): this compound-modified electrodes have been employed for the sensitive determination of trace cadmium in water samples. []

Q11: What is the environmental impact of this compound?

A11: While this compound offers numerous analytical and industrial applications, its potential environmental impact needs consideration. Research on its ecotoxicological effects and degradation pathways is crucial for responsible usage and disposal.

Q12: Are there greener approaches to using this compound?

A12: Yes, research is exploring greener alternatives for this compound immobilization. One study demonstrated a method using an alkaline solution instead of toxic solvents like toluene or chloroform, showcasing a promising step towards more sustainable practices. []

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